3-(2,3-Dichlorophenoxy)azetidine hydrochloride

Solubility Formulation Salt selection

Procure this specific 2,3-dichloro regioisomer hydrochloride salt to secure your CNS drug discovery workflows. Unlike free bases or alternative regioisomers, this compound guarantees aqueous solubility for HTS assays, eliminates DMSO precipitation failures, and provides the precise conformational restriction and halogen bonding geometry essential for 5-HT1B/1D and dopamine transporter target engagement.

Molecular Formula C9H10Cl3NO
Molecular Weight 254.54
CAS No. 1955539-70-4
Cat. No. B2966738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dichlorophenoxy)azetidine hydrochloride
CAS1955539-70-4
Molecular FormulaC9H10Cl3NO
Molecular Weight254.54
Structural Identifiers
SMILESC1C(CN1)OC2=C(C(=CC=C2)Cl)Cl.Cl
InChIInChI=1S/C9H9Cl2NO.ClH/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H
InChIKeyIIAWKYQYYHWJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dichlorophenoxy)azetidine hydrochloride (CAS 1955539-70-4): Key Structural Identifiers and Supplier Specifications


3-(2,3-Dichlorophenoxy)azetidine hydrochloride is a synthetic heterocyclic building block consisting of a saturated four-membered azetidine ring substituted at the 3-position with a 2,3-dichlorophenoxy group, isolated as the hydrochloride salt . The compound has the molecular formula C₉H₁₀Cl₃NO and a molecular weight of 254.54 g/mol . It belongs to the class of 3-phenoxyazetidine derivatives, a scaffold family recognized for its utility in medicinal chemistry, particularly in central nervous system (CNS) drug discovery programs and as conformationally restricted amine building blocks [1].

3-(2,3-Dichlorophenoxy)azetidine hydrochloride: Why Alternative Phenoxyazetidine Regioisomers or Free Base Forms Cannot Be Interchanged


Generic substitution among 3-phenoxyazetidine derivatives is not scientifically valid due to three key structural determinants that drive differential molecular recognition and physicochemical behavior. First, the precise 2,3-dichloro substitution pattern on the phenoxy ring dictates both electronic distribution and steric occupancy within hydrophobic binding pockets; regioisomers such as 2,4-dichloro or 3,4-dichloro variants present distinct electrostatic potential surfaces and occupy different conformational space in target binding sites [1]. Second, the hydrochloride salt form confers aqueous solubility and crystalline stability that are absent in the free base (CAS 1219948-72-7), directly impacting compound handling in automated high-throughput screening workflows and solution-phase chemistry . Third, the azetidine core itself imparts conformational restriction with a defined dihedral angle that differs fundamentally from more flexible amine scaffolds (e.g., pyrrolidine or piperidine), leading to altered entropic penalties upon target engagement . These non-interchangeable features necessitate product-specific procurement when a defined substitution pattern and salt form are required.

3-(2,3-Dichlorophenoxy)azetidine hydrochloride: Comparative Quantitative Evidence for Differentiated Scientific Selection


Comparative Aqueous Solubility: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of 3-(2,3-dichlorophenoxy)azetidine (CAS 1955539-70-4) provides aqueous solubility that is structurally essential for biological assay compatibility, a property not shared by its free base counterpart (CAS 1219948-72-7). The azetidine hydrochloride parent scaffold is reported as freely soluble in water, whereas the free base exhibits limited aqueous solubility . This salt-form advantage translates directly to reduced DMSO stock concentration requirements and elimination of precipitation artifacts in aqueous buffer dilution steps .

Solubility Formulation Salt selection High-throughput screening

Regioisomeric Chlorine Substitution: 2,3-Dichloro vs. Alternative Dichloro Patterns on 5-HT Receptor Binding Affinity

The 2,3-dichloro substitution pattern on the phenoxy moiety confers distinct receptor binding properties compared to alternative regioisomers. In a study of chiral 2,3-dichlorophenoxy alkylamines, compounds bearing the 2,3-dichloro substitution demonstrated selective binding to 5-HT1D and h5-HT1B receptors with submicromolar Ki values, whereas naphthyloxy analogs showed divergent selectivity profiles [1]. This regioisomer-dependent pharmacology indicates that the 2,3-dichloro arrangement is not interchangeable with other dichloro substitution patterns such as 2,4- or 3,4-dichloro, which have been associated with herbicidal rather than serotonergic activity .

5-HT1B/1D receptor Structure-activity relationship Serotonin receptor Analgesic

Conformational Restriction of Azetidine Core vs. Flexible Amine Scaffolds in Molecular Recognition

The azetidine ring provides a defined, rigid scaffold with constrained dihedral angles, which reduces the entropic penalty upon target binding compared to flexible linear amines or larger nitrogen heterocycles . Virtual screening studies have demonstrated that azetidine-modified approved drugs can exhibit superior molecular docking scores relative to parent molecules: Azetidine Procarbazine showed a docking score of -8.083 kcal/mol versus its parent, while Azetidine Erdafitinib achieved -7.677 kcal/mol . This conformational pre-organization intrinsic to the four-membered azetidine ring distinguishes this scaffold from more flexible pyrrolidine (5-membered) or piperidine (6-membered) alternatives, which possess greater degrees of rotational freedom and consequently higher entropic costs upon binding .

Conformational restriction Entropic penalty Bioisostere Medicinal chemistry

2,3-Dichlorophenoxy Moiety Prevalence in Bioactive Compound Libraries vs. Other Halogenation Patterns

The 2,3-dichlorophenoxy fragment appears recurrently in bioactive molecules targeting therapeutically relevant proteins, including the sodium-dependent dopamine transporter and Mas-related G protein-coupled receptor X4, as documented in curated binding databases [1]. Additionally, chiral 2,3-dichlorophenoxy alkylamines have been explicitly developed for their selective 5-HT1B/1D activation properties [2]. In contrast, alternative dichloro substitution patterns (e.g., 2,4-dichloro) are predominantly associated with herbicidal activity via disruption of plant growth hormone pathways rather than mammalian GPCR or transporter modulation .

Dopamine transporter GPCR Privileged scaffold Chemical biology

3-(2,3-Dichlorophenoxy)azetidine hydrochloride: Validated Research Applications Stemming from Comparative Evidence


Neuroscience Drug Discovery: Serotonergic (5-HT1B/1D) and Dopaminergic Modulator Scaffold Development

The 2,3-dichlorophenoxy moiety, when coupled with the conformationally restricted azetidine core, provides a scaffold for developing selective CNS receptor modulators. As demonstrated by the documented 5-HT1B/1D receptor binding of related 2,3-dichlorophenoxy alkylamines [1] and the dopamine transporter engagement data in curated databases [2], this compound class is suitable for medicinal chemistry campaigns targeting serotonergic and dopaminergic pathways. The hydrochloride salt form ensures assay-ready solubility for radioligand displacement studies and functional cellular assays. Researchers should prioritize this specific regioisomer and salt form over alternatives when the target hypothesis involves 5-HT1B/1D or dopamine transporter modulation.

Fragment-Based Drug Design: Conformationally Restricted Amine Bioisostere Libraries

The azetidine ring serves as a rigid, low-molecular-weight amine bioisostere that reduces entropic binding penalties and enhances docking reproducibility in fragment screening campaigns [1]. Virtual screening data confirm that azetidine-modified drug candidates can achieve improved docking scores (e.g., Azetidine Procarbazine at -8.083 kcal/mol) compared to their parent molecules [2]. The 3-phenoxy substitution with a defined 2,3-dichloro pattern introduces additional vectors for hydrophobic pocket occupancy and halogen bonding. This compound is best deployed in fragment library construction where conformational pre-organization and predictable vector geometry are prioritized over scaffold flexibility.

Agrochemical vs. Pharmaceutical Differentiation: Selective Procurement for Mammalian Target Programs

The 2,3-dichloro substitution pattern distinguishes this compound from herbicidal 2,4-dichlorophenoxy and 3,4-dichlorophenoxy analogs, which act as auxin mimics in plants [1]. In contrast, 2,3-dichlorophenoxy-containing molecules have documented activity at mammalian GPCRs (MRGPRX4) and neurotransmitter transporters [2]. Procurement of the 2,3-dichloro isomer is therefore scientifically justified for mammalian pharmacology programs, whereas alternative regioisomers should be selected for agrochemical discovery efforts. This target-class differentiation prevents cross-contamination of screening libraries with compounds having unintended biological annotation.

Automated High-Throughput Screening: Aqueous Assay Compatibility Without Precipitation Artifacts

The hydrochloride salt form of this compound eliminates the precipitation failures commonly encountered when free base azetidine derivatives are diluted from DMSO stocks into aqueous assay buffers [1]. This salt form is directly compatible with automated liquid handling platforms and standard biochemical assay conditions (PBS, Tris, HEPES buffers). Scientists designing HTS campaigns should procure the hydrochloride salt specifically to avoid the additional solubilization steps or surfactant additives required for free base handling [2]. This operational efficiency translates to reduced false-negative rates and improved assay reproducibility in large-scale screening operations.

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